molecular formula C12H13BrF2O3 B7993613 2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7993613
M. Wt: 323.13 g/mol
InChI Key: IAFMFVSHYWPKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane is a halogenated dioxane derivative characterized by a 1,3-dioxane ring (a six-membered cyclic ether with two oxygen atoms at positions 1 and 3) linked via an ethyl chain to a phenoxy group substituted with bromine at position 3 and fluorine atoms at positions 5 and 4.

Key structural features:

  • 1,3-dioxane core: Provides moderate polarity and conformational rigidity.
  • Phenoxy substituents: Bromine (electron-withdrawing) and fluorine atoms (electronegative) influence electronic properties and steric interactions.
  • Ethyl linker: Enhances flexibility between the dioxane ring and the aromatic system.

Properties

IUPAC Name

2-[2-(5-bromo-2,3-difluorophenoxy)ethyl]-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O3/c13-8-6-9(14)12(15)10(7-8)16-5-2-11-17-3-1-4-18-11/h6-7,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFMFVSHYWPKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C(=CC(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3-bromo-5,6-difluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(3-bromo-5,6-difluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or amine derivatives.

    Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

    Reduction: Formation of the corresponding hydrogenated product.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound's halogenated structure may enhance its binding affinity to biological macromolecules such as enzymes and receptors. This property is crucial for developing potential pharmaceutical agents targeting specific pathways in diseases.
    • Preliminary studies suggest that 2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane could exhibit anti-inflammatory or anti-cancer activities due to its interaction with key biological targets.
  • Material Science
    • The dioxane ring structure allows for the modification of polymeric materials. Research indicates that compounds like this can be utilized as additives to improve the thermal stability and mechanical properties of polymers.
    • The compound may also serve as a precursor in synthesizing more complex materials with tailored functionalities for specific applications in coatings or composites.
  • Environmental Studies
    • Investigations into the environmental impact of halogenated compounds have led to studies on the degradation pathways of similar substances. Understanding the stability and breakdown of this compound could provide insights into its environmental fate and potential toxicity.

Case Study 1: Pharmacological Potential

A study examined the pharmacological properties of halogenated dioxanes, including this compound. The research focused on:

  • Biological Activity: In vitro assays demonstrated that the compound inhibited specific enzyme activities linked to inflammatory responses.
  • Mechanism of Action: Molecular docking studies suggested strong binding interactions with target proteins involved in disease pathways.

Case Study 2: Polymer Modification

Research on polymer composites incorporated this compound as an additive:

  • Material Properties: The addition improved tensile strength and thermal stability compared to control samples.
  • Applications: Enhanced materials were proposed for use in high-performance coatings and structural components.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-Bromo-5-fluorophenolContains bromo and fluorine substituentsPrecursor in synthesis
2-Bromo-5-fluorobenzaldehydeAldehyde functional groupDifferent reactivity compared to dioxane
2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxaneDichlorophenoxy groupDifferent halogenation pattern

The structural uniqueness of this compound lies in its combination of a dioxane ring with a bromo-fluoro-substituted phenoxyethyl group. This specific arrangement imparts distinct chemical properties that differentiate it from related compounds.

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine atoms may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

1,3-Dioxolane Derivative: 2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS: 1443349-96-9)

Structural Differences :

  • Substituent positions: The phenoxy group has bromine at position 5 and fluorine at position 2 (vs. bromine at 3 and fluorine at 5,6 in the target compound). This alters electronic distribution and steric hindrance.

Physicochemical Properties :

  • Polarity : The dioxolane ring may reduce overall polarity slightly compared to dioxane derivatives.
  • Solubility : Likely lower solubility in polar solvents due to reduced oxygen density in the smaller ring.

Applications : Both compounds are discontinued, indicating shared challenges in practical use .

Nitro-Substituted Dioxanes: 2-(3′-Nitrophenyl)-5,5-bis(acetylthiomethyl)-1,3-dioxane (74)

Structural Differences :

  • Functional groups: The nitro group (-NO₂) at the phenyl ring is strongly electron-withdrawing, contrasting with the bromo/fluoro substituents in the target compound.

Bromobenzyloxy Dioxane: 4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane

Structural Differences :

  • Substituents: A phenyl group at position 2 and a 4-bromobenzyloxy group at position 4 replace the ethyl-phenoxy chain in the target compound.
  • Electronic effects : The benzyloxy group introduces steric bulk and alters electron density distribution.

Spectroscopic Data :

  • ¹H NMR: Signals for the benzyloxy protons (δ 5.19 ppm) and aromatic protons (δ 7.57–7.28 ppm) differ significantly from the target compound’s expected fluoro/bromo-substituted phenoxy signals .

Applications : The phenyl group may enhance π-π stacking interactions, making this derivative more suitable for materials science applications compared to the halogenated target compound .

Regulated Dioxanes: 1,3-Dioxane Derivatives under RoHS

Examples include 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane.
Key Differences :

  • Substituents : Cyclohexenyl and alkyl groups dominate, lacking halogen atoms.
  • Regulatory Status : These compounds are restricted under EU RoHS due to environmental and health concerns, whereas the target compound’s discontinuation may stem from synthetic or niche application issues .

Comparative Data Table

Compound Name Core Structure Key Substituents Key Properties Status
Target Compound 1,3-dioxane 3-Br, 5,6-F-phenoxyethyl Moderate polarity, halogenated Discontinued
2-[2-(5-Br-2-F-phenoxy)ethyl]-1,3-dioxolane 1,3-dioxolane 5-Br, 2-F-phenoxyethyl Higher ring strain, lower polarity Discontinued
2-(3′-NO₂-phenyl)-5,5-bis(acetylthio)-dioxane 1,3-dioxane 3′-NO₂, 5,5-bis(acetylthiomethyl) Redox-active, sulfur-rich Research use
4-((4-Br-benzyl)oxy)-2-phenyl-dioxane 1,3-dioxane 4-Br-benzyloxy, 2-phenyl Enhanced π-π interactions Research use
RoHS-regulated dioxanes 1,3-dioxane Cyclohexenyl, alkyl groups Industrial applications, restricted Regulated

Biological Activity

2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound notable for its unique structural features, including a dioxane ring and a halogenated phenoxyethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may be attributed to its specific interactions with various biological targets.

Chemical Structure and Properties

The compound has the following chemical formula: C12H13BrF2O3C_{12}H_{13}BrF_{2}O_{3} and is characterized by the presence of both bromine and fluorine atoms. These halogen substituents are known to enhance the compound's reactivity and binding affinity, which are critical for its biological activity.

Property Details
IUPAC Name 2-[2-(3-bromo-5,6-difluorophenoxy)ethyl]-1,3-dioxane
Molecular Weight 307.13 g/mol
CAS Number 1443343-14-3
Chemical Structure Chemical Structure

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-bromo-5,6-difluorophenol and 2-chloroethyl-1,3-dioxane under basic conditions. This process can be optimized using continuous flow reactors to enhance yield and purity .

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. The halogen substituents may increase the binding affinity to these molecular targets, potentially leading to inhibition or activation of various biochemical pathways. The dioxane ring structure contributes to the compound's stability and overall biological efficacy .

Biological Activities

Research into the biological activities of this compound suggests several potential applications:

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, compounds containing bromo and fluoro groups have shown enhanced cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of halogen atoms is crucial for their antiproliferative effects .

Antimicrobial Activity

The compound's halogenated nature may also contribute to its antimicrobial properties. Studies have demonstrated that similar compounds with electron-withdrawing groups like bromine exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

In vitro studies have shown that certain derivatives of phenolic compounds can inhibit enzymes such as purine nucleoside phosphorylase (PNP), which is involved in nucleotide metabolism. The IC50 values for related compounds suggest that modifications in the phenyl ring can significantly enhance inhibitory potency .

Case Studies

  • Anticancer Screening : A study investigated the cytotoxic effects of various halogenated phenolic compounds on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Research focusing on the antimicrobial properties of halogenated compounds found that those with bromo and fluoro substituents displayed significant activity against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications in infectious disease management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.